molecular formula C7H15NO B183744 N-Isopropylbutyramide CAS No. 122348-67-8

N-Isopropylbutyramide

Cat. No.: B183744
CAS No.: 122348-67-8
M. Wt: 129.2 g/mol
InChI Key: KKWNADDVIBLENW-UHFFFAOYSA-N
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Description

N-Isopropylbutyramide, also known as N-(1-methylethyl)butanamide, is an organic compound with the molecular formula C7H15NO. It is a derivative of butyramide where the hydrogen atom of the amide nitrogen is replaced by an isopropyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Mechanism of Action

Target of Action

It’s structurally similar to butyramide , which is known to interact with the Aliphatic amidase expression-regulating protein . This protein is involved in the hydrolysis of amide bonds, and it’s found in Pseudomonas aeruginosa , a common bacterium that can cause disease in animals, including humans.

Mode of Action

Based on its structural similarity to butyramide, it may interact with its target protein to influence its function . The interaction between the compound and its target could lead to changes in the target’s activity, potentially influencing various biological processes.

Biochemical Pathways

Given its potential interaction with the aliphatic amidase expression-regulating protein, it might influence the metabolism of certain amides

Pharmacokinetics

Understanding these properties is crucial as they can significantly impact the bioavailability of the compound . Tools like ADMETlab 2.0 and admetSAR3.0 can provide predictions for these properties, aiding in the understanding of the compound’s pharmacokinetics.

Result of Action

Based on its potential interaction with the aliphatic amidase expression-regulating protein, it might influence various cellular processes, potentially leading to changes at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its target . Therefore, these factors should be considered when studying the action of N-Isopropylbutyramide.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Isopropylbutyramide can be synthesized through several methods. One common approach involves the reaction of butyric acid with isopropylamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically proceeds as follows:

CH3CH2CH2COOH+(CH3 \text{CH}_3\text{CH}_2\text{CH}_2\text{COOH} + \text{(CH}_3\ CH3​CH2​CH2​COOH+(CH3​ 

Properties

IUPAC Name

N-propan-2-ylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-4-5-7(9)8-6(2)3/h6H,4-5H2,1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKWNADDVIBLENW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00336033
Record name N-Isopropylbutyramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122348-67-8
Record name N-Isopropylbutyramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of N-Isopropylbutyramide in the synthesis of the Collagen-Polymer Composite?

A: this compound (NIPAOPMB) acts as a comonomer alongside N-(3-((hydroxymethyl)amino)-3-oxopropyl)-N-isopropylbutyramide (NHMAONIB) in the multi-step polymerization process. These comonomers are strategically incorporated into the starch-grafted-pentapolymer structure through N–C/ O–C coupling reactions. This strategic allocation is crucial for the formation of the final multifunctional hybrid Collagen-Polymer Composite (CPC). []

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